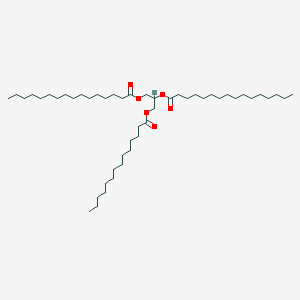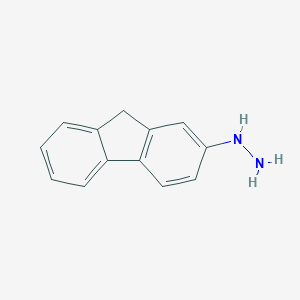
Pyridine-2,4-dicarboxylic-diethylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-2,4-dicarboxylic-diethylamide (PDAA) is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. PDAA is a derivative of pyridine and has two carboxylic acid groups attached to it. The compound is synthesized through a simple and efficient method and has been shown to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Pyridine-2,4-dicarboxylic-diethylamide is not fully understood. However, studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs have been shown to be overexpressed in various cancers, and their inhibition by this compound leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. Studies have shown that this compound inhibits the activity of HDACs, leading to the upregulation of various genes involved in apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridine-2,4-dicarboxylic-diethylamide has several advantages for lab experiments. The compound is synthesized through a simple and efficient method, and the yield of the reaction is typically high. This compound is also stable under normal laboratory conditions and can be stored for an extended period. However, this compound has some limitations. The compound is relatively insoluble in water, which can limit its use in aqueous-based experiments. This compound is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
Pyridine-2,4-dicarboxylic-diethylamide has several potential future directions. One of the most significant future directions is in the development of this compound-based drugs for the treatment of various cancers and inflammatory diseases. This compound can also be used as a tool for the study of HDACs and their role in gene expression regulation. Furthermore, this compound can be modified to improve its solubility and reduce its cost, making it more accessible for large-scale experiments.
Conclusion
This compound is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is synthesized through a simple and efficient method and has been shown to have several biochemical and physiological effects. This compound has several potential applications in scientific research, including cancer research and the treatment of various inflammatory diseases. This compound has several advantages for lab experiments, including its stability and ease of synthesis, but also has some limitations, including its solubility and cost. This compound has several potential future directions, including the development of this compound-based drugs and the study of HDACs and their role in gene expression regulation.
Métodos De Síntesis
Pyridine-2,4-dicarboxylic-diethylamide can be synthesized through a simple and efficient method using pyridine-2,4-dicarboxylic acid and diethylamine. The reaction takes place in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The yield of the reaction is typically high, and the compound can be purified through column chromatography.
Aplicaciones Científicas De Investigación
Pyridine-2,4-dicarboxylic-diethylamide has several potential applications in scientific research. One of the most significant applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
Número CAS |
117517-22-3 |
|---|---|
Fórmula molecular |
C11H14N2O3 |
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
2-N,4-N-diethylpyridine-2,4-dicarboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-3-12-10(15)8-5-6-14-9(7-8)11(16)13-4-2/h5-7H,3-4H2,1-2H3,(H,12,15)(H,13,16) |
Clave InChI |
GJVYZLPFMSCAPZ-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC(=NC=C1)C(=O)NCC |
SMILES canónico |
CCNC(=O)C1=CC(=NC=C1)C(=O)NCC |
Sinónimos |
pyridine-2,4-dicarboxylic-diethylamide S 0885 S-0885 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)

![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)
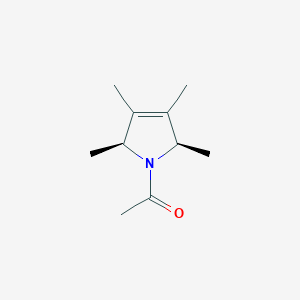
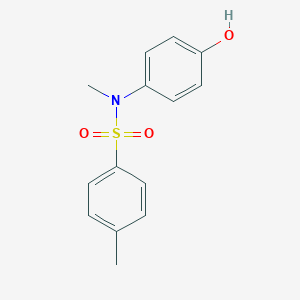


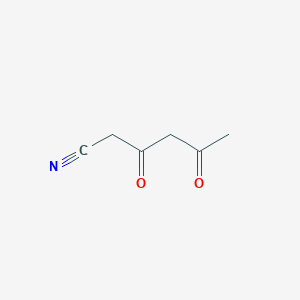


![2-[(2-hydroxyethyl)methylamino]Acetamide](/img/structure/B40671.png)
